molecular formula C38H24K2N8Na2O13S4 B12783780 Benzenesulfonic acid, 2-(2-(2-sulfo-4-((4-((4-sulfophenyl)azo)phenyl)azo)phenyl)ethenyl)-5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, potassium sodium salt CAS No. 120206-81-7

Benzenesulfonic acid, 2-(2-(2-sulfo-4-((4-((4-sulfophenyl)azo)phenyl)azo)phenyl)ethenyl)-5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, potassium sodium salt

Cat. No.: B12783780
CAS No.: 120206-81-7
M. Wt: 1053.1 g/mol
InChI Key: DLRFRYFFSFFJEA-UUZMALMOSA-J
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Description

Benzenesulfonic acid, 2-(2-(2-sulfo-4-((4-((4-sulfophenyl)azo)phenyl)azo)phenyl)ethenyl)-5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, potassium sodium salt is a complex organic compound. It is characterized by multiple sulfonic acid groups and azo linkages, making it a highly functionalized molecule. This compound is often used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 2-(2-(2-sulfo-4-((4-((4-sulfophenyl)azo)phenyl)azo)phenyl)ethenyl)-5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, potassium sodium salt involves multiple steps. The process typically starts with the sulfonation of benzene derivatives, followed by azo coupling reactions. The reaction conditions often require acidic or basic environments to facilitate the formation of azo bonds and sulfonic acid groups.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction temperatures further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, zinc dust.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonic acid derivatives.

Scientific Research Applications

Benzenesulfonic acid, 2-(2-(2-sulfo-4-((4-((4-sulfophenyl)azo)phenyl)azo)phenyl)ethenyl)-5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, potassium sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in biochemical assays and as a staining agent in microscopy.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical processes.

Mechanism of Action

The compound exerts its effects through its multiple functional groups. The sulfonic acid groups enhance its solubility in water, while the azo linkages allow it to participate in electron transfer reactions. The molecular targets and pathways involved include interactions with proteins and enzymes, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid, 3,3’-azoxybis[6-[2-[2-sulfo-4-[[4-[(4-sulfophenyl)azo]-1-naphthalenyl]azo]phenyl]ethenyl]-, hexasodium salt: .

    Benzenesulfonic acid, 4-((4-((4-sulfophenyl)azo)phenyl)azo)-2-(2-(2-sulfo-4-((4-((4-sulfophenyl)azo)phenyl)azo)phenyl)ethenyl)-, potassium sodium salt: .

Uniqueness

The uniqueness of benzenesulfonic acid, 2-(2-(2-sulfo-4-((4-((4-sulfophenyl)azo)phenyl)azo)phenyl)ethenyl)-5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, potassium sodium salt lies in its specific arrangement of sulfonic acid groups and azo linkages. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, making it suitable for specialized applications in various fields.

Properties

CAS No.

120206-81-7

Molecular Formula

C38H24K2N8Na2O13S4

Molecular Weight

1053.1 g/mol

IUPAC Name

dipotassium;disodium;2-[(E)-2-[4-[oxido-[4-[(4-sulfonatophenyl)diazenyl]phenyl]iminoazaniumyl]-2-sulfonatophenyl]ethenyl]-5-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C38H28N8O13S4.2K.2Na/c47-46(45-32-12-10-29(11-13-32)40-42-31-16-21-36(22-17-31)61(51,52)53)34-18-4-26(38(24-34)63(57,58)59)2-1-25-3-5-33(23-37(25)62(54,55)56)44-43-28-8-6-27(7-9-28)39-41-30-14-19-35(20-15-30)60(48,49)50;;;;/h1-24H,(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59);;;;/q;4*+1/p-4/b2-1+,41-39?,42-40?,44-43?,46-45?;;;;

InChI Key

DLRFRYFFSFFJEA-UUZMALMOSA-J

Isomeric SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)[N+](=NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[K+].[K+]

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)[N+](=NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[K+].[K+]

Origin of Product

United States

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